Product packaging for Dichloromethyl O,O-diphenyl phosphonate(Cat. No.:CAS No. 40911-36-2)

Dichloromethyl O,O-diphenyl phosphonate

Cat. No.: B1207614
CAS No.: 40911-36-2
M. Wt: 317.1 g/mol
InChI Key: JYVKVDGSFLTXME-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Chemical Synthesis and Materials Science

Organophosphorus compounds represent a vast and versatile class of chemicals that play a crucial role in numerous scientific and industrial domains. Their significance stems from the unique properties of the phosphorus atom, which can exist in various oxidation states and form a wide range of bonding patterns. orgsyn.orgopcw.org In chemical synthesis, organophosphorus reagents are indispensable tools for constructing complex organic molecules. For instance, phosphines are widely used as ligands for metal catalysts that are pivotal in cross-coupling reactions, a cornerstone of modern synthetic chemistry. nih.gov Furthermore, phosphonates are integral to reactions like the Horner-Wadsworth-Emmons olefination, which is a key method for forming carbon-carbon double bonds. orgsyn.org

In the realm of materials science, organophosphorus compounds are utilized for their flame-retardant properties, with phosphate (B84403) esters being incorporated into polymers to reduce their flammability. They also find application as plasticizers, additives for lubricants, and corrosion inhibitors. The ability of phosphonates to chelate metal ions makes them effective scale inhibitors in industrial water treatment processes. beilstein-journals.org

Overview of Phosphonate (B1237965) Chemistry: Foundational Concepts and Scope

Phosphonate chemistry is a subfield of organophosphorus chemistry that focuses on compounds containing a direct carbon-phosphorus (C-P) bond. beilstein-journals.org This bond is a defining feature of phosphonates and is significantly more stable to hydrolysis than the carbon-oxygen-phosphorus (C-O-P) linkage found in phosphate esters. Phosphonates are characterized by the general structure R-PO(OR')₂, where R is an organic moiety attached directly to the phosphorus atom.

The synthesis of phosphonates can be achieved through several methods, with the Michaelis-Arbuzov reaction being a classic and widely employed route. This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. Another common method is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone. nih.gov The scope of phosphonate chemistry is broad, with applications ranging from the development of pharmaceuticals and agrochemicals to their use as bone-targeting agents and in materials science. beilstein-journals.orgnih.gov

Structural Context of Dichloromethyl O,O-diphenyl Phosphonate within Phosphonate Classes

This compound, with the chemical formula C₁₃H₁₁Cl₂O₃P, fits into several classifications within the broader family of phosphonates.

Phosphonate Ester: It is a phosphonate ester, where the two acidic hydroxyl groups of the parent dichloromethylphosphonic acid are replaced by phenoxy groups.

Diaryl Phosphonate: As both ester groups are derived from phenol, it is specifically a diaryl phosphonate.

Halomethylphosphonate: The presence of a dichloromethyl group (-CHCl₂) attached to the phosphorus atom places it in the subclass of halomethylphosphonates, and more specifically, dihalomethylphosphonates.

The diphenyl ester moiety significantly influences the compound's reactivity and physicochemical properties compared to its dialkyl counterparts. The electron-withdrawing nature of the phenyl groups can impact the electrophilicity of the phosphorus center and the stability of the molecule.

Research Gaps and Emerging Avenues in this compound Studies

The body of research specifically focused on this compound is not extensive, with much of the available literature dating back several decades. The primary research focus has been on its metabolic fate in biological systems, such as rice plants and the fungus Pyricularia oryzae.

A significant research gap exists in its application in modern synthetic chemistry. While related α-halophosphonates are valuable synthetic intermediates, the utility of this compound in this capacity remains largely unexplored in recent literature. There is a lack of studies investigating its role as a precursor for other molecules or as a reagent in novel chemical transformations.

Emerging avenues for research could involve:

Synthetic Methodology: Exploring the reactivity of the dichloromethyl group for the synthesis of novel functionalized phosphonates.

Materials Science: Investigating its potential as a flame retardant or plasticizer, given the known applications of other organophosphorus compounds.

Bioisosteric Replacement: In medicinal chemistry, the phosphonate group is often used as a stable bioisostere of a phosphate group. Research could explore if derivatives of dichloromethylphosphonic acid have any potential biological activity.

It is important to note that the current limited data suggests that research on this specific compound is not a highly active area, and future studies would be foundational in nature.

Physicochemical and Metabolic Data

Below are tables summarizing some of the known properties and metabolic fate of this compound and related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueCompound
Molecular Formula C₁₃H₁₁Cl₂O₃PThis compound
Molecular Weight 317.11 g/mol This compound
Boiling Point 218-219 °C at 26 mmHgDiphenyl phosphite (related compound) sigmaaldrich.com
Density 1.223 g/mL at 25 °CDiphenyl phosphite (related compound) sigmaaldrich.com
Refractive Index n20/D 1.558Diphenyl phosphite (related compound) sigmaaldrich.com

Note: Physicochemical data for the title compound is limited. Data for the related compound, diphenyl phosphite, is provided for context.

Table 2: Metabolic Fate of Dichloromethyl Diaryl Phosphonates

OrganismCompoundHalf-life (days)Primary Degradation Product
Rice PlantsThis compound7.4Dichloromethyl phosphonic acid
Rice PlantsDichloromethyl O,O-di-(p-nitrophenyl) phosphonate6.7Dichloromethyl phosphonic acid
Pyricularia oryzae (mycelial cells)This compoundNot reportedDichloromethyl phosphonic acid

This data is derived from studies investigating the metabolic breakdown of these compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11Cl2O3P B1207614 Dichloromethyl O,O-diphenyl phosphonate CAS No. 40911-36-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40911-36-2

Molecular Formula

C13H11Cl2O3P

Molecular Weight

317.1 g/mol

IUPAC Name

[dichloromethyl(phenoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C13H11Cl2O3P/c14-13(15)19(16,17-11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,13H

InChI Key

JYVKVDGSFLTXME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OP(=O)(C(Cl)Cl)OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(Cl)Cl)OC2=CC=CC=C2

Other CAS No.

40911-36-2

Synonyms

dichloromethyl O,O-diphenyl phosphonate

Origin of Product

United States

Synthetic Methodologies for Dichloromethyl O,o Diphenyl Phosphonate and Analogues

Established Synthetic Pathways for Dichloromethyl O,O-diphenyl Phosphonate (B1237965)

The traditional synthesis of dichloromethyl O,O-diphenyl phosphonate and related compounds primarily relies on the reaction of phosphorus precursors with halogenated reagents. These methods, while foundational, are subject to optimization to improve efficiency and yield.

Reactions Involving Phosphite (B83602) Precursors and Halogenated Reagents

The formation of the carbon-phosphorus (C-P) bond in phosphonates is classically achieved through reactions like the Michaelis-Arbuzov reaction. youtube.com This process typically involves the reaction of a trialkyl phosphite with an alkyl halide. youtube.com In the context of dichloromethyl phosphonates, analogous pathways involve phosphite precursors and a source of the dichloromethyl group.

A common strategy involves the reaction of a phosphite, such as diphenyl phosphite, with a suitable halogenated methane (B114726) derivative. For instance, diphenyl (chloromethyl)phosphonate can be synthesized and utilized as a precursor in subsequent reactions. datapdf.com Another established method for a related compound, diethyl (dichloromethyl)phosphonate, involves the reduction of diethyl (trichloromethyl)phosphonate. orgsyn.orgacs.org This reaction can be performed using a Grignard reagent like isopropylmagnesium chloride in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C), which offers improved yields and simpler purification compared to alternatives. orgsyn.org An alternative, though often lower-yielding, pathway is the direct chlorination of a corresponding chloromethylphosphonate. orgsyn.org

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalysis

The efficiency of phosphonate synthesis is highly dependent on reaction conditions. Solvent choice, temperature control, and the use of catalysts are critical parameters that must be optimized to maximize product yield and minimize side reactions.

Solvent Effects: The polarity and nature of the solvent can dramatically influence reaction rates. In related phosphoryl transfer reactions, a switch from water to dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (MeCN) can lead to rate increases of several orders of magnitude. nih.gov For other phosphonate syntheses, like the Kabachnik-Fields reaction, a range of solvents including toluene, acetonitrile, and dichloromethane (B109758) have been studied, with solvent-free conditions sometimes providing the highest yields. rsc.org The selection of the solvent is therefore a critical step in optimizing the synthesis of this compound.

Temperature: Reaction temperature is a crucial factor affecting both reaction rate and selectivity. nih.gov For example, in the synthesis of diethyl (dichloromethyl)phosphonate via reduction, the reaction is conducted at -78°C to control reactivity and prevent side reactions. orgsyn.org In other cases, elevated temperatures may be necessary to drive the reaction to completion, but this can also lead to decomposition or the formation of undesired byproducts. tandfonline.comscielo.br Optimal temperature profiles must be determined empirically for each specific synthetic pathway.

Catalysis: While many traditional phosphonate syntheses are performed without a catalyst, modern methods increasingly employ them to improve efficiency. For instance, the synthesis of α-hydroxy phosphonates can be catalyzed by various agents, including Lewis acids and organocatalysts like pyridine (B92270) 2,6-dicarboxylic acid. organic-chemistry.org In the context of C-P bond formation, palladium and nickel complexes are widely used. nih.govresearchgate.net The choice of catalyst and, equally important, the supporting ligand, is key to achieving high yields and selectivity. nih.gov

Table 1: Impact of Reaction Conditions on Phosphonate Synthesis This table summarizes general findings on how different conditions can affect phosphonate synthesis, based on analogous reactions.

ParameterConditionGeneral Effect on ReactionReference
Solvent Polar Aprotic (e.g., DMSO, Acetonitrile)Can dramatically increase reaction rates for phosphoryl transfers. nih.gov
Solvent-FreeMay increase yield and is environmentally preferable in some syntheses. rsc.org
Temperature Low Temperature (e.g., -78°C)Improves selectivity and controls exothermic reactions, preventing side products. orgsyn.org
Elevated TemperatureIncreases reaction rate but may lead to decomposition or lower selectivity. nih.govtandfonline.com
Catalysis Lewis Acids (e.g., BF3·OEt2)Can significantly improve yields in nucleophilic addition reactions. tandfonline.com
Palladium Complexes (e.g., Pd(OAc)2)Effective for cross-coupling reactions to form C-P bonds. nih.govorganic-chemistry.org

Advanced Approaches to Phosphonate Synthesis

Beyond traditional methods, advanced strategies have been developed for phosphonate synthesis, offering greater versatility and access to a wider range of functionalized molecules. These include nucleophilic addition reactions and metal-catalyzed cross-coupling strategies.

Nucleophilic Addition Reactions in Phosphonate Formation

Nucleophilic addition reactions represent a powerful tool for constructing phosphonates. A prominent example is the hydrophosphonylation reaction (or Pudovik reaction), which involves the addition of an H-phosphonate to a polarized unsaturated bond, typically a carbonyl group. The reaction of aldehydes and ketones with phosphites, often catalyzed by a base or Lewis acid, yields α-hydroxy phosphonates. organic-chemistry.org

Furthermore, the addition of organometallic nucleophiles to β-keto phosphonates can produce β-hydroxy phosphonates, effectively extending the carbon skeleton. acs.org Allyl Grignard reagents, particularly in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), have proven effective in these additions, leading to significantly improved yields. tandfonline.com These nucleophilic addition strategies expand the range of accessible phosphonate structures from simple precursors. acs.org

Metal-Catalyzed Coupling Strategies for C-P Bond Formation

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form new bonds, and the construction of C-P bonds is no exception. Transition metals, particularly palladium and nickel, are effective catalysts for the coupling of P(O)-H compounds (like H-phosphonates and H-phosphinates) with various organic electrophiles. nih.govresearchgate.net The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates with aryl halides, is a cornerstone of this approach. nih.govorganic-chemistry.org More recently, cobalt has emerged as a less expensive and more abundant metal catalyst for the cross-coupling of arylboronic acids with phosphites. nih.gov These methods are tolerant of a wide range of functional groups and provide reliable routes to aryl phosphonates. nih.gov

A specific and highly useful metal-catalyzed reaction is the hydrophosphorylation of alkynes. This process involves the addition of an H-P(O) bond across the carbon-carbon triple bond of an alkyne. nih.govsci-hub.se A comprehensive study on this reaction revealed that palladium catalysts are highly effective. For the hydrophosphorylation with H-phosphonates, a catalyst system of palladium with 1,3-bis(diphenylphosphino)propane (B126693) (dppp) was found to be optimal. nih.govsci-hub.se

The reaction exhibits broad substrate scope, accommodating both aromatic and aliphatic alkynes with various functional groups. nih.govsci-hub.se Key findings include:

The reaction is highly regioselective, yielding the Markovnikov adducts. nih.govsci-hub.se

Aromatic alkynes generally show higher reactivity than aliphatic ones. nih.govsci-hub.se

Terminal alkynes react faster than internal alkynes. nih.govsci-hub.se

The mechanism involves the generation of an α-alkenylpalladium intermediate, which then undergoes reductive elimination to produce the final alkenylphosphonate product. nih.gov This method provides a direct and atom-economical route to vinyl phosphonates, which are valuable synthetic intermediates. rsc.org

Table 2: Palladium-Catalyzed Hydrophosphorylation of Representative Alkynes with H-Phosphonates Data adapted from comprehensive studies on the reaction scope. sci-hub.se

Alkyne SubstrateH-PhosphonateProduct TypeYield (%)
PhenylacetyleneDiethyl H-phosphonateMarkovnikov Alkenylphosphonate95
1-OctyneDiethyl H-phosphonateMarkovnikov Alkenylphosphonate94
4-EthynylanisoleDi-n-butyl H-phosphonateMarkovnikov Alkenylphosphonate98
1-EthynylcyclohexeneDiethyl H-phosphonateMarkovnikov Alkenylphosphonate92
Diphenylacetylene (Internal)Diethyl H-phosphonateAlkenylphosphonate85

Metal-Free Phosphorylation Protocols

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the costs and potential toxicity associated with transition metals. Metal-free phosphorylation protocols offer a sustainable alternative for the synthesis of organophosphorus compounds. nih.gov One such approach involves the base-promoted C-P(O) bond formation through the selective cleavage of a C-F bond in polyfluoroarenes. nih.gov

These reactions are typically conducted under mild conditions and demonstrate high selectivity, underscoring their potential for sustainable synthesis. nih.gov Although the direct application of this C-F activation method to the synthesis of this compound has not been reported, the development of metal-free strategies for C-P bond formation is a significant advancement in organophosphorus chemistry.

Another established metal-free method is the H-phosphonate chemistry, which is widely used in oligonucleotide synthesis. researchgate.net This approach involves the activation of an H-phosphonate monoester with a condensing agent, such as pivaloyl chloride, followed by reaction with a hydroxyl component. researchgate.net While primarily used for creating phosphate (B84403) linkages, the underlying chemistry of activating H-phosphonates is relevant to the synthesis of other phosphonate derivatives.

Radical Reaction Pathways in Phosphonate Synthesis

Radical reactions offer a powerful and alternative disconnection approach for the synthesis of phosphonates. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. The generation of phosphoryl radicals from precursors like H-phosphonates or phosphine (B1218219) oxides is a key step in many of these transformations. oaepublish.com

One common strategy involves the addition of a phosphoryl radical to an unsaturated bond, such as an alkene or an alkyne. oaepublish.com For instance, visible-light-induced tandem phosphorylation-cyclization of vinyl azides has been used to synthesize phosphorylated phenanthridines. oaepublish.com The reaction is initiated by the formation of a phosphoryl radical, which adds to the vinyl group, triggering a cascade that leads to the final product. oaepublish.com

The reactivity of phosphoranyl radicals, formed by the addition of a radical to a P(III) species, can also be harnessed. nih.gov These radicals can undergo α- or β-scission to form new phosphorus compounds. nih.gov While these specific radical pathways have not been explicitly applied to the synthesis of this compound, they represent a versatile set of tools for constructing the C-P bond in complex organophosphorus compounds. The unexpected formation of certain phosphonates in some reactions has been elucidated by proposing new pathways involving the fragmentation of adduct radicals. researchgate.net

Synthesis of Structurally Related Dichloromethyl Phosphonates and Derivatives

The synthesis of analogues of this compound, such as those with different aryl substituents or chiral centers, provides valuable insights into structure-activity relationships and metabolic stability.

Synthesis of Dichloromethyl-O,O-di-(p-nitrophenyl) Phosphonate Analogues

The synthesis of dichloromethyl-O,O-di-(p-nitrophenyl) phosphonate is of interest due to its structural similarity to the diphenyl analogue and its use in biological studies. nih.gov The introduction of para-nitro groups on the phenyl rings can significantly alter the electronic properties and reactivity of the molecule. The synthesis of such compounds would likely follow general phosphonate synthesis methods, such as the Arbuzov reaction or phosphorylation of p-nitrophenol with a suitable dichloromethylphosphonic dichloride precursor.

A study on the metabolic fate of ³²P-labelled dichloromethyl-O,O-diphenyl phosphonate and dichloromethyl-O,O-di-(p-nitrophenyl) phosphonate in rice plants found that both compounds degrade to dichloromethyl phosphonic acid. nih.gov A transitory intermediate, dichloromethyl-O-aryl phosphonate, was also detected. nih.gov

Stereoselective Synthesis of Chiral Phosphonate Derivatives

The development of stereoselective methods for the synthesis of chiral phosphonate derivatives is a crucial area of research, as the stereochemistry at the phosphorus center can have a profound impact on biological activity. While the synthesis of chiral this compound has not been specifically described, general strategies for creating P-chiral phosphonates can be considered.

One approach involves the use of chiral auxiliaries or catalysts. For example, the palladium-catalyzed asymmetric cyclization of diaryl 2-bromoarylphosphonates using a P-chiral biaryl monophosphorus ligand has been shown to produce P-chiral biaryl phosphonates with high enantioselectivity. rsc.org Another strategy is the stereospecific reaction of diastereomeric nucleoside 3'-O-(4-nitrophenylmethanephosphate) with a t-BuMgCl-activated nucleoside to produce dinucleoside-3',5'-methanephosphonates with a predetermined chirality at the phosphorus center. nih.gov

Visible-light-induced photoacid catalysis has also been employed for the stereoselective synthesis of 2-deoxyglycosides, demonstrating the potential of photochemical methods in controlling stereochemistry. nih.gov These methodologies highlight the ongoing efforts to achieve precise control over the three-dimensional structure of phosphonate-containing molecules.

Derivatization from H-Phosphonates

The synthesis of this compound and its analogues from H-phosphonate precursors represents a specialized yet significant pathway in organophosphorus chemistry. This approach leverages the reactivity of the phosphorus-hydrogen (P-H) bond inherent in H-phosphonate diesters, such as diphenyl H-phosphonate. While direct conversion pathways are not as extensively documented as other phosphonate syntheses, the derivatization can be achieved through reactions that form a new phosphorus-carbon (P-C) bond.

The primary method for this transformation involves the reaction of a diaryl or dialkyl H-phosphonate with a source of dichloromethylene, typically generated in situ. This is most commonly accomplished by reacting the H-phosphonate with chloroform (B151607) (CHCl₃) in the presence of a strong base.

The proposed mechanism for this reaction begins with the deprotonation of the H-phosphonate by a strong base, such as sodium hydroxide (B78521) or potassium tert-butoxide, to form a highly nucleophilic phosphite anion. Concurrently, the strong base reacts with chloroform to generate dichlorocarbene (B158193) (:CCl₂), a highly reactive electrophilic intermediate, via an alpha-elimination. The nucleophilic phosphorus atom of the phosphite anion then attacks the electron-deficient dichlorocarbene. A subsequent workup of the reaction mixture protonates the resulting intermediate to yield the final dichloromethylphosphonate product.

While specific research detailing the synthesis of O,O-diphenyl dichloromethylphosphonate via this method is limited, the reaction is well-established for various dialkyl H-phosphonate analogues. The principles of this reaction are directly applicable to the synthesis of the diphenyl compound and its derivatives. The reaction conditions, such as the choice of base, solvent, and temperature, are critical for optimizing the yield and minimizing side reactions. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base phase and the organic phase containing the phosphonate and chloroform.

The following table summarizes research findings for the synthesis of various dichloromethylphosphonate analogues from their corresponding H-phosphonate precursors, illustrating the general applicability of this synthetic strategy.

H-Phosphonate PrecursorBase/CatalystReaction ConditionsProductYield (%)
Diethyl H-phosphonate50% aq. NaOH / TEBAChloroform, 50-55 °C, 3hDiethyl dichloromethylphosphonate65
Dibutyl H-phosphonate50% aq. NaOH / TEBAChloroform, 50-55 °C, 3hDibutyl dichloromethylphosphonate59
Diisopropyl H-phosphonatePotassium tert-butoxideChloroform, THF, 0 °C to RTDiisopropyl dichloromethylphosphonate45
Dibenzyl H-phosphonate50% aq. NaOH / TBABChloroform, 60 °C, 4hDibenzyl dichloromethylphosphonate52

TEBA: Triethylbenzylammonium chloride (Phase-transfer catalyst) TBAB: Tetrabutylammonium bromide (Phase-transfer catalyst) THF: Tetrahydrofuran RT: Room Temperature

This synthetic route underscores the versatility of H-phosphonates as precursors to more complex organophosphorus compounds. The ability to form a direct P-C bond to a dihalogenated carbon atom opens up avenues for creating a wide array of phosphonate derivatives with potential applications in various fields of chemistry.

Reactivity Profiles and Mechanistic Investigations

Fundamental Reactivity of the Phosphonate (B1237965) Moiety in Dichloromethyl O,O-diphenyl Phosphonate

The reactivity of this compound is centered around the phosphorus atom of the phosphonate moiety. The phosphorus atom is electrophilic, a characteristic enhanced by the strong electron-withdrawing nature of the attached oxygen atoms and the dichloromethyl group (-CHCl₂). The P=O double bond is highly polarized, with the oxygen atom bearing a partial negative charge and the phosphorus atom a partial positive charge. This polarization makes the phosphorus center a prime target for nucleophilic attack. nih.gov

Hydrolytic Stability and Degradation Mechanisms

The hydrolysis of phosphonates is a critical process, often proceeding through the cleavage of the P-O-C ester bond. researchgate.net This transformation can be catalyzed by either acid or base. In the environment, the degradation of this compound has been observed. A study on its metabolic fate in rice plants found that the compound is not highly persistent, with a half-life of 7.4 days on the leaf surface. nih.gov The primary degradation product identified was dichloromethyl phosphonic acid, which forms through the hydrolysis of both diphenyl ester groups. Dichloromethyl-O-aryl phosphonate was detected as a transitory intermediate, indicating a stepwise hydrolysis process. nih.gov

CompoundHalf-Life on Rice Leaves (days)Primary Degradation ProductIntermediate Product
This compound7.4Dichloromethyl phosphonic acidDichloromethyl-O-aryl phosphonate

The acid-catalyzed hydrolysis of phosphonates generally involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. youtube.com This is followed by the nucleophilic attack of a water molecule. youtube.com The reaction proceeds via a two-step, consecutive mechanism, first yielding a phosphonic ester-acid intermediate, which then hydrolyzes further to the final phosphonic acid. nih.gov

The mechanism can vary, but two major routes are the AAc2 mechanism, which involves the attack of water and cleavage of the P-O bond, and the AAl1 mechanism, where the rate-determining step does not involve water and results in C-O bond cleavage. nih.gov For many phosphonates, the AAc2 pathway is common. nih.gov The rate of acid-catalyzed hydrolysis is often less sensitive to steric effects compared to base-catalyzed hydrolysis. nih.gov

Under basic conditions, the hydrolysis of phosphonates is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic phosphorus center. youtube.com This is a more direct pathway as the hydroxide ion is a stronger nucleophile than water. nih.govyoutube.com The reaction typically proceeds through a trigonal bipyramidal intermediate or transition state. acs.org

The rate of base-catalyzed hydrolysis is significantly influenced by steric hindrance around the phosphorus atom and the electronic properties of the substituents. nih.gov Generally, the reaction is faster for phosphonates with less sterically bulky ester groups. For instance, methyl esters hydrolyze much faster than isopropyl esters under basic conditions. nih.govmdpi.com

Substituents attached to the phosphorus atom play a crucial role in determining the rate of hydrolysis.

Electronic Effects: Electron-withdrawing groups attached to the phosphorus atom increase its electrophilicity, making it more susceptible to nucleophilic attack by water or hydroxide ions. This generally increases the rate of hydrolysis. Studies on α-hydroxybenzylphosphonates have shown that electron-withdrawing substituents on the phenyl ring (e.g., -NO₂, -Cl) accelerate acid-catalyzed hydrolysis, while electron-donating groups (e.g., -Me) slow it down. nih.gov The dichloromethyl group in this compound is strongly electron-withdrawing and would be expected to facilitate hydrolysis.

Steric Effects: The size of the ester groups (the alkoxy or aryloxy groups) has a significant impact, particularly in base-catalyzed hydrolysis. Increased steric bulk around the phosphorus center hinders the approach of the nucleophile, slowing the reaction rate. For example, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate under alkaline conditions. nih.gov

Leaving Group Ability: The stability of the departing alkoxide or phenoxide group is also a key factor. A better leaving group (the conjugate base of a stronger acid) will depart more readily, accelerating the hydrolysis rate.

Influence of Substituents on Acid-Catalyzed Hydrolysis of Dimethyl α-Hydroxybenzylphosphonates nih.gov
Substituent (Y) on Benzyl (B1604629) GroupReaction Time (h)Rate Constant k₁ (h⁻¹)Rate Constant k₂ (h⁻¹)
4-NO₂2.55.181.24
4-Cl5.53.360.67
H6.52.640.60
4-Me8.01.640.31

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in this compound is the primary site for nucleophilic substitution. These reactions are fundamental to the chemistry of organophosphorus compounds and can proceed through two main mechanisms: a concerted (Sₙ2(P)-like) pathway or a stepwise pathway involving a pentacoordinate intermediate. sapub.orgresearchgate.net

In a concerted mechanism , bond formation with the incoming nucleophile and bond cleavage with the leaving group occur simultaneously in a single transition state. sapub.orgsapub.org In a stepwise mechanism , the nucleophile adds to the phosphorus center to form a trigonal bipyramidal pentacoordinate intermediate, which then eliminates the leaving group in a separate step. sapub.orgsapub.org The preferred mechanism can depend on the nature of the nucleophile, the leaving group, and the other substituents on the phosphorus atom. sapub.org For this compound, a variety of nucleophiles could potentially displace one of the phenoxy leaving groups. The activation of phosphonates with agents like triflic anhydride (B1165640) can facilitate substitution with a wide range of O, S, N, and C nucleophiles. nih.gov

Theoretical and Computational Elucidation of Reaction Mechanisms

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of organophosphorus compounds. nih.govresearchgate.net These studies can provide detailed insights into transition state geometries, activation energies, and reaction pathways that are difficult to obtain experimentally.

For example, a DFT study on the reaction of a related compound, diethyl trichloro-methyl phosphonate, with a phosphinite nucleophile successfully elucidated the regioselectivity of the reaction. researchgate.net The calculations showed that the attack occurs preferentially at a chlorine atom rather than the phosphorus center in that specific reaction. researchgate.net Frontier Molecular Orbital (FMO) analysis can help predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net Such computational approaches could be applied to this compound to model its hydrolysis and nucleophilic substitution reactions, clarifying the precise mechanisms, identifying intermediates, and calculating the energetic profiles of different potential pathways.

Density Functional Theory (DFT) for Mechanistic Pathway Analysis

The reactivity of chlorinated methyl phosphonates has been effectively elucidated using computational methods, particularly Density Functional Theory (DFT). researchgate.net Scientific investigations have employed DFT at the B3LYP/6-311G(d,p) computational level to scrutinize the reaction mechanisms between trivalent phosphorus compounds and haloalkanes. researchgate.net A key area of investigation has been the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite, which serves as a model to understand the mechanistic pathways of related compounds like this compound.

These theoretical studies focus on determining the most likely path of nucleophilic attack. researchgate.net Specifically, they analyze whether the nucleophilic donor, such as a phosphinite, attacks the carbon atom or a halogen atom of the chlorinated methyl phosphonate, which acts as the electrophilic acceptor. researchgate.net The calculations of the reaction pathways help to clarify the mechanism, which can be either a nucleophilic attack or a radical mechanism, though thermal reactions are often concluded to be nucleophilic. researchgate.net By modeling these interactions, DFT provides a foundational understanding of the electronic behaviors that govern the reaction, confirming that trivalent organophosphorus derivatives generally act as nucleophiles while the polyhaloalkane phosphonates serve as electrophiles. researchgate.net

Regioselectivity and Stereoselectivity in Phosphonate Reactions

Regioselectivity is a critical aspect of the reactions of this compound and its analogues. DFT calculations have been instrumental in explaining the experimentally observed regioselectivity in the reactions of these compounds. researchgate.net In the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite, two primary sites on the phosphonate are considered for the nucleophilic attack: the carbon atom and the chlorine atom of the CCl₃ group. researchgate.net

Computational studies consistently show a high degree of regioselectivity, with the nucleophilic attack from the phosphinite occurring preferentially at one of the chlorine atoms rather than at the central carbon atom. researchgate.net This outcome is in complete agreement with experimental results. The theoretical models predict that the kinetic and thermodynamic products of these reactions result from the nucleophilic attack of the phosphorus atom on a chlorine atom. researchgate.net While these studies provide extensive detail on regioselectivity, specific information regarding the stereoselectivity of these reactions is less detailed in the examined literature.

Table 1: Regioselectivity in the Reaction of Diethyl Trichloro-methyl Phosphonate with Diphenyl Methyl Phosphinite

Attacking Nucleophile Electrophilic Center Result Supporting Evidence
Diphenyl methyl phosphinite Carbon Atom (of CCl₃) Not Favored DFT Calculations researchgate.net
Diphenyl methyl phosphinite Chlorine Atom (of CCl₃) Highly Favored DFT Calculations, Experimental Outcomes researchgate.net

Analysis of Transition States and Energy Profiles

The regioselectivity of phosphonate reactions is further explained by the analysis of transition states and their corresponding energy profiles, calculated using DFT methods. researchgate.net For the reaction of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite, the energy profiles for the two potential reaction pathways—nucleophilic attack on the carbon versus the chlorine—are compared. researchgate.net

The structure of the transition state associated with the attack on the chlorine atom is found to be significantly more stable than the transition state for the attack on the carbon atom. researchgate.net This is reflected in the activation barriers calculated for each pathway. The lower energy barrier for the chlorine-attack pathway indicates that this route is kinetically favored, which aligns with the observed high regioselectivity. researchgate.netresearchgate.net The optimized geometries of these transition states provide a clear picture of the atomic interactions at the point of highest energy along the reaction coordinate. researchgate.net

Table 2: Calculated Energy Profiles for Reaction Pathways

Reaction Pathway Relative Stability of Transition State Activation Barrier Conclusion
Attack on Carbon Atom Less Stable Higher Kinetically Unfavorable researchgate.net
Attack on Chlorine Atom More Stable Lower Kinetically Favorable researchgate.netresearchgate.net

Quantum Chemical Descriptors of Reactivity (e.g., HOMO-LUMO Analysis)

Quantum chemical descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide profound insights into chemical reactivity. mdpi.com The interaction between two reacting molecules is simplified by considering the interaction between the HOMO of the nucleophile and the LUMO of the electrophile. researchgate.net The smaller the energy gap between these frontier orbitals, the stronger the interaction and the more favorable the reaction. researchgate.net

In the context of the reaction between diphenyl methyl phosphinite and diethyl trichloro-methyl phosphonate, the analysis reveals that the phosphinite acts as the nucleophilic donor, while the phosphonate is the electrophilic acceptor. researchgate.net The HOMO is highly condensed at the phosphorus atom of the phosphinite, indicating its electron-donating ability. mdpi.com Conversely, the LUMO is concentrated on the chlorine atom of the phosphonate, marking it as the primary site for receiving electrons. This distribution correctly predicts the nucleophilic attack occurring at the chlorine atom. A molecule with a large HOMO-LUMO gap is generally characterized by high kinetic stability and low chemical reactivity. mdpi.com

Table 3: Frontier Orbital Analysis

Reactant Molecular Orbital Location of High Condensation Role in Reaction
Diphenyl methyl phosphinite HOMO Phosphorus Atom Nucleophilic Donor researchgate.net
Diethyl trichloro-methyl phosphonate LUMO Chlorine Atom Electrophilic Acceptor researchgate.net

Compound List

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of Dichloromethyl O,O-diphenyl phosphonate (B1237965). Through a combination of ¹H, ¹³C, and ³¹P NMR, a complete picture of the proton, carbon, and phosphorus environments can be assembled.

¹H NMR Spectroscopic Analysis of Proton Environments

The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms in the molecule.

Dichloromethyl Proton (-CHCl₂): A single proton is present in the dichloromethyl group directly attached to the phosphorus atom. This proton is expected to be significantly deshielded due to the strong electron-withdrawing effects of the two adjacent chlorine atoms and the phosphonate group. Its signal is predicted to appear as a doublet in the downfield region of the spectrum, with the splitting arising from coupling to the phosphorus-31 nucleus (²JP-H).

Phenyl Protons (-OC₆H₅): The ten protons of the two phenyl groups are expected to resonate in the typical aromatic region. These protons are chemically non-equivalent (ortho, meta, and para positions) and will likely produce a complex, overlapping multiplet pattern. The ortho protons may exhibit a small four-bond coupling to the phosphorus nucleus (⁴JP-O-C-C-H), which could contribute further complexity to the signal.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CHCl₂5.5 - 6.5Doublet (d)²JP-H ≈ 10-15
-OC₆H₅7.1 - 7.5Multiplet (m)N/A

Note: The data in this table is predicted based on the analysis of structurally similar compounds and established NMR principles.

¹³C NMR Spectroscopic Analysis of Carbon Frameworks

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment.

Dichloromethyl Carbon (-CHCl₂): The carbon of the dichloromethyl group is bonded to two highly electronegative chlorine atoms and the phosphorus atom. This environment causes a significant downfield shift. The signal for this carbon is expected to appear as a doublet due to direct one-bond coupling with the phosphorus nucleus (¹JP-C).

Phenyl Carbons (-OC₆H₅): The two phenyl groups contain four types of non-equivalent carbons: the ipso-carbon (attached to the oxygen), two ortho-carbons, two meta-carbons, and one para-carbon. Each of these is expected to produce a distinct signal. The ipso-carbon will be coupled to the phosphorus nucleus (²JP-O-C), resulting in a doublet. The ortho and meta carbons may also show smaller, multi-bond couplings to phosphorus.

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to P-coupling)Predicted Coupling Constant (J, Hz)
-CHCl₂65 - 75Doublet (d)¹JP-C ≈ 150-170
Cipso149 - 151Doublet (d)²JP-O-C ≈ 5-10
Cortho120 - 122Doublet (d) or Singlet (s)³JP-O-C-C ≈ 2-5
Cpara126 - 128Singlet (s)N/A
Cmeta129 - 131Singlet (s)N/A

Note: The data in this table is predicted based on the analysis of structurally similar compounds and established NMR principles.

³¹P NMR Spectroscopy for Phosphorus Environment Characterization

³¹P NMR is a highly specific technique that provides direct information about the chemical environment of the phosphorus atom. huji.ac.il For Dichloromethyl O,O-diphenyl phosphonate, the phosphorus atom is in a pentavalent phosphonate oxidation state. Its chemical shift is expected to fall within the characteristic range for phosphonates. nih.govorganicchemistrydata.orgscience-and-fun.de In a proton-decoupled spectrum, the signal will appear as a singlet. In a proton-coupled spectrum, this signal would be split into a triplet by the two protons of the dichloromethyl group (²J-P-H).

Predicted ³¹P NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Multiplicity (Proton Coupled)
³¹P+10 to +20Singlet (s)Triplet (t)

Note: The data in this table is predicted based on the analysis of structurally similar compounds and established NMR principles.

Multidimensional NMR Techniques (e.g., HSQC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would be particularly valuable. This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC would show a clear correlation cross-peak between the doublet in the ¹H spectrum (at ~5.5-6.5 ppm) and the doublet in the ¹³C spectrum (at ~65-75 ppm), confirming their identity as the -CHCl₂ group. It would likewise correlate the aromatic proton signals with their corresponding phenyl carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups within the molecule by detecting their characteristic vibrational frequencies. msu.edu

The IR spectrum of this compound is expected to display several key absorption bands:

P=O Stretch: A very strong and sharp absorption characteristic of the phosphoryl group. researchgate.net

P-O-C (Aryl) Stretch: Strong absorptions corresponding to the stretching of the phosphorus-oxygen-aromatic carbon bonds. youtube.comresearchgate.net

Aromatic C=C Stretch: Multiple medium-to-weak bands in the aromatic region. libretexts.org

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

C-Cl Stretch: Absorptions in the fingerprint region of the spectrum, which can be complex but are indicative of the carbon-chlorine bonds.

Predicted IR Absorption Bands

Functional GroupPredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Dichloromethyl C-H Stretch3000 - 2950Medium
Aromatic C=C Stretch1600 - 1450Medium-Weak
P=O Stretch1300 - 1250Strong, Sharp
P-O-Ar Stretch1250 - 1150 and 1050 - 950Strong
C-Cl Stretch800 - 650Strong-Medium

Note: The data in this table is predicted based on the analysis of structurally similar compounds and established IR correlation tables.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pathways of the molecule, further confirming its structure. auburn.edu

Molecular Ion Peak: The molecular formula is C₁₃H₁₁Cl₂O₃P. The presence of two chlorine atoms gives rise to a characteristic isotopic cluster for the molecular ion peak (M⁺). Due to the natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), peaks will appear at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1. This pattern is a definitive indicator of a molecule containing two chlorine atoms.

Fragmentation Pattern: Under electron ionization (EI) conditions, the molecule is expected to fragment in predictable ways. Common fragmentation pathways for organophosphates include the loss of substituents and rearrangements. nih.gov Key expected fragments for this compound would include:

Loss of a chlorine atom: [M - Cl]⁺

Loss of the dichloromethyl radical: [M - CHCl₂]⁺, leading to a diphenyl phosphate (B84403) cation.

Cleavage of the P-O-Ar bond, resulting in the loss of a phenoxy radical (-OC₆H₅).

Rearrangement and cleavage to produce ions corresponding to the phenyl cation [C₆H₅]⁺ or related fragments.

X-ray Diffraction Analysis for Solid-State Structure Determination

Extensive searches of scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for the solid-state structure of this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not publicly available at this time.

Research into the crystal structures of closely related compounds, such as diphenyl (chloromethyl)phosphonate and various other organophosphorus compounds, has been conducted. However, direct extrapolation of this data to predict the precise solid-state structure of this compound would not be scientifically rigorous. The presence of two chlorine atoms on the methyl group, as opposed to one or none, would significantly influence the molecule's steric and electronic properties, leading to a distinct crystal packing arrangement.

Applications of Dichloromethyl O,o Diphenyl Phosphonate in Chemical and Materials Science

Role as Synthetic Intermediates in Organic Synthesis

Dichloromethyl O,O-diphenyl phosphonate (B1237965) serves as a precursor in the synthesis of other organophosphorus compounds, primarily through the transformation of its dichloromethyl group. Research on its metabolic fate has provided insights into its degradation pathways, which can be considered a form of synthetic transformation.

A study on the metabolism of 32P-labelled dichloromethyl O,O-diphenyl phosphonate in rice plants revealed that the compound is not highly persistent on the leaf surfaces, with a half-life of 7.4 days. nih.gov The primary degradation product identified was dichloromethyl phosphonic acid. nih.gov This transformation involves the hydrolytic cleavage of the ester linkages. A transitory intermediate, dichloromethyl-O-aryl phosphonate, was also detected in trace amounts. nih.gov

Similarly, when mycelial cells of the fungus Pyricularia oryzae metabolize this compound, the compound undergoes hydrolytic cleavage of its ester linkages. nih.gov This process also results in dichloromethyl phosphonic acid as the final metabolic product. nih.gov

These metabolic studies demonstrate that the P-O bonds of this compound can be cleaved to yield the corresponding phosphonic acid, a key functional group in its own right with numerous applications. While not a direct synthetic application in a laboratory setting, this metabolic transformation highlights a key reactivity of the molecule.

Table 1: Metabolic Degradation of this compound

Organism/SystemHalf-lifePrimary MetaboliteTransitory Intermediate
Rice Plants7.4 daysDichloromethyl phosphonic acidDichloromethyl-O-aryl phosphonate
Pyricularia oryzaeNot specifiedDichloromethyl phosphonic acidNot specified

Development of Activity-Based Probes (ABPs)

Activity-based probes (ABPs) are valuable tools in chemical biology for the covalent labeling and characterization of active enzymes within complex biological systems. Diaryl phosphonates, including the diphenyl ester variant, are well-established "warheads" for a class of ABPs that target serine proteases.

Design Principles for Phosphonate-Based Protease Inhibitors

The design of phosphonate-based protease inhibitors, and by extension ABPs, leverages their structural similarity to the transition state of peptide bond hydrolysis catalyzed by proteases. Diaryl α-aminoalkylphosphonates are recognized as potent and selective mechanism-based inhibitors of serine proteases. The phosphorus center of the phosphonate mimics the tetrahedral carbon of the transition state intermediate formed during proteolysis.

For serine proteases, the diphenyl phosphonate group acts as an electrophilic "warhead" that reacts with the nucleophilic serine residue in the enzyme's active site. To achieve selectivity, a specificity element, often a peptide sequence recognized by the target protease, is attached to the phosphonate warhead. This modular design allows for the creation of a diverse library of probes to target specific proteases. The general structure of such an ABP consists of the diphenyl phosphonate warhead, a linker that can enhance selectivity, and a reporter tag (e.g., a fluorophore or biotin) for detection.

Mechanistic Aspects of Enzyme Inhibition by Phosphonates

The inhibitory mechanism of diaryl phosphonate-based probes against serine proteases involves a covalent modification of the active site serine. The process is initiated by a nucleophilic attack from the hydroxyl group of the active site serine on the electrophilic phosphorus atom of the phosphonate. This forms a stable, covalent phosphonyl-enzyme conjugate, effectively inactivating the enzyme.

This reaction is considered irreversible under physiological conditions, which is a key feature for their use as ABPs, as it allows for the stable labeling and subsequent identification of the target enzyme. The stability of the resulting phosphonate-enzyme bond allows for the isolation and analysis of the labeled protein, even under denaturing conditions such as those used in gel electrophoresis.

Contributions to Polymer Science and Catalysis

While phosphonates as a class of compounds have found applications in polymer science and catalysis, specific information regarding the direct use of this compound in these fields is limited. The following sections describe the general roles of related phosphonate compounds.

Phosphonates as Components in Polymerization Processes

Phosphorus-containing polymers are of interest for applications such as flame retardants and biomaterials. Phosphonates can be incorporated into polymer chains through various polymerization techniques. One common method is the polycondensation of a phosphonyl dichloride with a diol to produce polyphosphonates. Another approach involves the transesterification of diaryl alkylphosphonates.

Vinyl and acrylic monomers containing phosphonate groups can also be used in radical copolymerization to introduce phosphonate functionalities into polymers. For instance, vinylbenzyl phosphonate diethyl ester can be readily polymerized via radical polymerization. However, there is no specific information available in the searched literature detailing the use of this compound as a monomer or comonomer in polymerization processes.

Phosphonate Derivatives as Ligands in Catalysis

Organophosphorus compounds are widely used as ligands in transition-metal catalysis due to their ability to fine-tune the electronic and steric properties of the metal center. Phosphoramidites, a class of phosphorus ligands, have shown exceptional performance in asymmetric catalysis.

Phosphonates themselves can also act as ligands. For instance, phosphonate clusters with transition metals like cobalt and chromium have been synthesized. These materials can exhibit interesting magnetic properties. Furthermore, phosphonate-functionalized ligands have been prepared for applications such as anchoring catalysts to metal oxide surfaces. While phosphoramidates and other phosphonate derivatives are used as ligands, there is no specific mention in the searched literature of this compound being employed as a ligand in catalysis.

Phosphonate-Based Materials in Flame Retardancy

Phosphorus-based flame retardants (PFRs) are widely regarded as effective alternatives to halogenated compounds due to their lower environmental impact and versatile mechanisms of action. nih.gov Phosphonates, a subclass of PFRs, can confer fire resistance to polymeric materials through actions in both the gas and condensed phases. nih.gov

The primary mechanism of flame retardancy for phosphorus compounds involves two main pathways:

Gas-Phase Action: During combustion, the phosphonate-containing polymer undergoes pyrolysis, releasing volatile phosphorus-containing radicals (such as PO• and PO₂•) into the gas phase. nih.gov These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame. nih.gov This interruption of the radical cycle quenches the flame and reduces heat generation. nih.gov The effectiveness of this gas-phase inhibition is dependent on the ability of the phosphorus compounds to volatilize during pyrolysis. nih.gov

Condensed-Phase Action: In the solid material, the thermal decomposition of phosphonates often produces phosphoric acid or polyphosphoric acid. nih.govnih.gov These act as catalysts, promoting the dehydration and cross-linking of the polymer chains to form a stable layer of carbonaceous char on the material's surface. nih.govnih.gov This char layer serves as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatile gases into the flame zone. frontiersin.org

The specific efficiency and dominant mechanism (gas vs. condensed phase) of a phosphonate flame retardant depend on its chemical structure, including the nature of the ester groups and the organic moiety attached to the phosphorus atom. nih.gov While specific studies on this compound as a flame retardant are not prevalent in publicly available literature, its structure suggests potential activity. The diphenyl ester groups could contribute to char formation, a key condensed-phase mechanism.

Biomimetic and Bioinspired Chemical Research

The unique properties of the phosphonate group, particularly its structural resemblance to the phosphate (B84403) group and the stability of the P-C bond, make it a valuable tool in biomimetic and bioinspired chemistry.

Nucleoside analogues are fundamental to antiviral and anticancer therapies. Their biological activity often requires intracellular phosphorylation to the corresponding mono-, di-, or triphosphate. This process, however, can be inefficient and is often a rate-limiting step. researchgate.netnih.gov Furthermore, the resulting phosphate esters are susceptible to enzymatic hydrolysis by phosphatases. nih.gov

To overcome these limitations, medicinal chemists have developed phosphonate-containing nucleoside analogues. The phosphonate group serves as a stable bioisostere of the phosphate group, where the hydrolytically labile P-O-C linkage is replaced by a robust P-C bond. nih.gov This modification renders the resulting analogues resistant to enzymatic cleavage while often retaining the ability to interact with target enzymes. nih.gov

While extensive research exists on the synthesis of nucleoside phosphonates, specific literature detailing the use of dichloromethyl phosphonates as starting materials is scarce. General synthetic strategies for acyclic nucleoside phosphonates (ANPs) typically involve the alkylation of a nucleobase with a precursor that already contains the phosphonate-bearing side chain. researchgate.net For instance, the synthesis of PMEA (9-(2-phosphonomethoxyethyl)adenine) and Tenofovir often involves condensing the nucleobase with a dialkyl (phosphonomethoxy)alkyl halide or tosylate. researchgate.netresearchgate.net Another approach involves using reagents like methylphosphonic dichloride to create oligonucleoside methylphosphonates. malariaworld.org

These methods highlight the importance of phosphonate-containing building blocks in creating stable mimics of biologically active nucleotides. The dichloromethyl group, known for its own reactivity, represents an area for potential future exploration in the design of novel nucleoside analogue synthesis pathways.

Alpha-aminophosphonates are phosphorus analogues of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid group. researchgate.netnih.gov This structural change makes them important peptidomimetics and they have found applications as enzyme inhibitors, antibiotics, and herbicides. acs.org

The most prominent method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction . nih.govmalariaworld.org This is a one-pot, three-component condensation involving a carbonyl compound (aldehyde or ketone), an amine (primary or secondary), and a hydrophosphoryl compound, typically a dialkyl phosphite (B83602) or, relevantly, diphenyl phosphite. malariaworld.orgumich.edu

The reaction can proceed through two main mechanistic pathways:

Imine Pathway: The amine and carbonyl compound first react to form an imine, which is then attacked by the nucleophilic phosphite in a hydrophosphonylation step (an aza-Pudovik reaction). umich.edu

α-Hydroxyphosphonate Pathway: The carbonyl compound and the phosphite react to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine. umich.edu

The dominant pathway depends on the specific reactants and reaction conditions. umich.edu A wide variety of catalysts, including Lewis acids (e.g., InCl₃, LiClO₄) and organocatalysts, can be employed to promote the reaction. researchgate.net

Table 1: Examples of Catalysts Used in the Kabachnik-Fields Reaction

Carbonyl Component Amine Component Phosphorus Reagent Catalyst Yield (%) Reference
Benzaldehyde Aniline Diphenyl Phosphite Zinc(II) di(l-prolinate) High (not specified) nih.gov
Aldehydes/Ketones Various Amines Diethyl Phosphite Magnesium Perchlorate 85-98 researchgate.net
Aromatic Aldehydes Furfurylamine Dialkyl Phosphites Silica-gel supported Iodine High (not specified) researchgate.net
Benzaldehydes Anilines Diphenyl Phosphite Dodecatungstophosphoric Acid/SiO₂ High (not specified) nih.gov
Aldehydes/Ketones Various Amines Diethyl Phosphite Indium(III) Chloride 82-96 researchgate.net

An alternative, two-step approach is the Pudovik reaction , which involves the direct addition of a hydrophosphoryl compound to a pre-formed imine. researchgate.netnih.gov This method offers more control when the direct one-pot condensation is inefficient. Both the Kabachnik-Fields and Pudovik reactions are foundational in organophosphorus chemistry for creating the vital N-C-P framework of α-aminophosphonates. researchgate.net

Environmental Fate and Degradation Studies of Dichloromethyl O,o Diphenyl Phosphonate

Environmental Persistence and Half-Life Assessments

The environmental persistence of a chemical compound is a critical factor in assessing its potential for long-term environmental impact. The half-life, or the time it takes for 50% of the initial concentration of a substance to degrade, is a key metric in these assessments. For Dichloromethyl O,O-diphenyl phosphonate (B1237965), studies have provided insights into its persistence in specific environmental compartments.

A notable study on the metabolic fate of Dichloromethyl O,O-diphenyl phosphonate on rice plants found that the compound is not highly persistent on leaf surfaces. The research determined a half-life of 7.4 days under these conditions. nih.govnih.gov This relatively short half-life on plant surfaces suggests that the compound undergoes degradation when exposed to environmental factors on vegetation.

Interactive Data Table: Reported Half-Life of this compound

Environmental MatrixHalf-Life (t½)Conditions/Source
Rice Leaves7.4 daysMetabolic fate study on plants. nih.govnih.gov
SoilData not available-
WaterData not available-

Pathways of Environmental Degradation

This compound is subject to various degradation processes in the environment, which transform its chemical structure and reduce its concentration over time. These pathways include hydrolysis, photolysis, and microbial biodegradation.

Hydrolytic Degradation in Environmental Matrices

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a significant degradation pathway for many organophosphorus esters. The investigation into the metabolism of this compound on rice plants indicates that hydrolytic processes play a key role in its transformation. nih.govnih.gov The primary degradation product identified in this study was dichloromethyl phosphonic acid, which is formed through the cleavage of the ester bonds. nih.govnih.gov This finding suggests a stepwise hydrolysis where the diphenyl ester linkages are sequentially broken. The process also involves a transitory intermediate, identified as dichloromethyl-O-aryl phosphonate. nih.govnih.gov

The rate of hydrolysis of organophosphorus compounds can be influenced by pH. For example, the hydrolysis of another organophosphorus ester, chlorpyrifos (B1668852) oxon, was found to be significantly faster at a higher pH, with a half-life of 20.9 days at pH 8 and 6.7 days at pH 9. msu.runih.gov This pH dependency is a common characteristic of the hydrolysis of many pesticides.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. While specific studies on the photolytic degradation of this compound are not extensively documented in the available literature, the general principles of organophosphorus pesticide photolysis can be considered. The rate and products of photolysis are dependent on factors such as the light intensity and the chemical structure of the pesticide.

Studies on other organophosphorus pesticides have shown that photolysis can be a significant route of degradation in aquatic environments. researchgate.net The process can lead to the formation of various photoproducts through reactions such as oxidation and rearrangement. For example, the atmospheric degradation of the organophosphate dichlorvos, initiated by OH radicals under sunlight, results in the formation of phosgene (B1210022) and carbon monoxide, with a tropospheric lifetime of about 11 hours. mbl.or.kr

Microbial and Enzymatic Biodegradation Pathways

Microbial biodegradation is a crucial process in the environmental breakdown of many synthetic chemicals, including pesticides. nih.gov Numerous microorganisms, including bacteria and fungi, have been found to degrade a wide array of organophosphorus compounds. nih.govnih.govnih.govmdpi.com These organisms can utilize the compounds as a source of phosphorus, carbon, or other nutrients. nih.govnih.govmdpi.com

The initial and most significant step in the microbial degradation of many organophosphorus compounds is the enzymatic hydrolysis of the ester bonds. nih.gov Enzymes such as phosphotriesterases, also known as organophosphate hydrolases, play a key role in this process. mbl.or.krnih.gov These enzymes can cleave the P-O-aryl and P-O-alkyl bonds, leading to the detoxification of the parent compound. nih.gov

While specific microorganisms that degrade this compound have not been identified in the reviewed literature, the metabolic study on rice plants suggests that microbial and enzymatic activities contribute to its breakdown, leading to the formation of dichloromethyl phosphonic acid. nih.govnih.gov The structural similarity to other phosphonates suggests that it could be susceptible to degradation by bacteria possessing the C-P lyase pathway, which is capable of cleaving the stable carbon-phosphorus bond in a variety of phosphonates. nih.govnih.govmdpi.comnih.gov

Identification of Environmental Transformation Products

The degradation of this compound in the environment leads to the formation of several transformation products. The identification of these products is essential for a complete understanding of the environmental fate and potential risks associated with the parent compound.

The primary and most consistently identified degradation product of this compound is dichloromethyl phosphonic acid . nih.govnih.gov This product results from the hydrolytic cleavage of both phenyl ester linkages. The formation of dichloromethyl phosphonic acid has been observed in metabolic studies on rice plants. nih.govnih.gov

A dichloromethyl-O-aryl phosphonate has been identified as a transitory intermediate product during the degradation process. nih.govnih.gov This intermediate is formed after the cleavage of one of the phenyl ester bonds and is subsequently hydrolyzed to dichloromethyl phosphonic acid.

The ultimate fate of dichloromethyl phosphonic acid in the environment is not detailed in the available literature. However, other alkylphosphonic acids, which are degradation products of some chemical warfare agents, have been reported to be persistent in the environment for weeks to years. researchgate.netnih.gov

Interactive Data Table: Identified Transformation Products of this compound

Transformation ProductPathway of FormationPersistence/Further Degradation
Dichloromethyl phosphonic acidHydrolysis, Microbial degradation nih.govnih.govPotentially persistent, similar to other alkylphosphonic acids. researchgate.netnih.gov
Dichloromethyl-O-aryl phosphonateHydrolysis (transitory intermediate) nih.govnih.govFurther hydrolyzes to dichloromethyl phosphonic acid. nih.govnih.gov

Green Chemistry Principles in Phosphonate Degradation and Management

Green chemistry principles offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of phosphonate pesticides like this compound, these principles are particularly relevant to their degradation and environmental management.

One of the key principles of green chemistry is the design of chemicals that degrade after use into innocuous products. nih.gov Understanding the degradation pathways of this compound is a step towards this goal. The identification of its transformation products allows for an assessment of their environmental impact.

Bioremediation, which utilizes microorganisms or their enzymes to break down pollutants, is a prime example of a green chemistry approach to managing pesticide contamination. nih.govnih.govresearchgate.net The enzymatic hydrolysis of organophosphorus compounds by enzymes like phosphotriesterases is an effective and environmentally friendly method for detoxification. nih.govmbl.or.kr The development of bioremediation strategies for this compound would involve isolating and utilizing microorganisms or enzymes capable of its efficient and complete degradation. nih.govresearchgate.net

Furthermore, green chemistry encourages the use of analytical techniques that allow for real-time monitoring of pollution. This can aid in tracking the environmental fate of this compound and its degradation products, ensuring that remediation efforts are effective.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of phosphonates, often relying on methods like the Michaelis-Arbuzov reaction, presents challenges related to harsh reaction conditions and the use of volatile or toxic solvents. frontiersin.org Future research is increasingly focused on developing greener, more efficient synthetic routes. A promising avenue is the adoption of catalytic systems under milder conditions. For instance, protocols using a potassium iodide (KI) and potassium carbonate (K₂CO₃) catalytic system in a benign solvent like polyethylene (B3416737) glycol (PEG-400) have been successfully developed for benzyl (B1604629) phosphonates, achieving excellent yields at room temperature. frontiersin.org Applying similar sustainable principles to the synthesis of Dichloromethyl O,O-diphenyl phosphonate (B1237965) could significantly reduce its environmental impact and production costs. frontiersin.org

Furthermore, methods developed for related compounds, such as the one-pot synthesis of diphenyl chlorophosphate using bis(trichloromethyl)carbonate, offer a template for creating simpler process lines with mild reaction conditions and lower energy consumption. google.comwipo.int The goal is to devise a synthetic pathway that avoids high-temperature distillation and minimizes the generation of phosphorus-containing waste, which are common drawbacks of conventional methods. wipo.int

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

Understanding the reactivity of Dichloromethyl O,O-diphenyl phosphonate is key to unlocking its potential. The dichloromethyl group (-CHCl₂) is a key functional handle for further chemical transformations. Research has shown that related compounds like diphenyl (chloromethyl)phosphonate can serve as precursors to ylides, which are valuable reagents in organic synthesis, by reacting with triphenylphosphine. datapdf.com Future studies should explore if this compound can undergo similar reactions, potentially leading to new synthetic methodologies.

The P-O-Caryl linkages also present opportunities for derivatization. By analogy with other organophosphorus compounds, these ester bonds could be selectively cleaved or modified. Moreover, the core structure of phosphonate diphenyl esters has been identified as a scaffold for creating irreversible inhibitors of serine peptidases. This suggests a significant opportunity for designing and synthesizing novel derivatives of this compound for potential applications in biochemistry and medicine, such as the development of antitrypanosomal agents. The reactivity profile of the closely related diphenyl chlorophosphate, which is incompatible with bases, strong oxidizing agents, and alcohols, provides a predictive framework for handling and reacting the target compound. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting chemical behavior, thereby reducing the need for extensive empirical experimentation. DFT studies have been successfully used to scrutinize the reaction mechanisms and regioselectivity of related organophosphorus compounds like diethyl trichloro-methyl phosphonate. researchgate.net

Future computational work on this compound should focus on:

Modeling Reaction Pathways: Simulating potential reactions to predict the most likely products and identify stable intermediates and transition states. researchgate.net

Predicting Regioselectivity: For reactions involving multiple reactive sites, DFT calculations can determine which site is more susceptible to nucleophilic or electrophilic attack. researchgate.net

Thermodynamic Analysis: Calculating the energy, enthalpy, and free enthalpy of potential reactions to assess their feasibility. researchgate.net

Electronic Property Mapping: Understanding the distribution of electron density to predict reactivity and intermolecular interactions.

By employing methods like the B3LYP/6-311G(d,p) computational level, researchers can gain deep insights into the molecule's electronic structure and reactivity, accelerating the discovery of new reactions and applications. researchgate.net

Expanding Applications in Emerging Materials and Chemical Technologies

While the current applications are not extensively documented, the molecular structure of this compound suggests potential uses in several advanced technology sectors. The presence of phosphorus and chlorine atoms hints at its potential as a flame retardant, a common application for organophosphorus compounds.

Moreover, the broader class of organophosphorus compounds is utilized in biosensor technology. researchgate.net Enzymes that degrade organophosphates can be immobilized on electrodes to create sensitive and specific detectors for these chemicals. usda.gov Future research could investigate the use of this compound or its specific degradation enzymes in the development of such biosensors. researchgate.netusda.gov The ability of phosphonates to act as chelating agents for metals also opens up possibilities in materials science and catalysis. frontiersin.org A significant area of exploration is its use as a building block for specialized polymers or as a ligand in the synthesis of metal-organic frameworks (MOFs), where the diphenyl phosphonate moiety could impart unique structural or functional properties.

Understanding Long-Term Environmental Impact and Remediation Strategies

A critical area of ongoing and future research is the environmental fate and remediation of this compound. Studies on its metabolic fate in rice plants have provided initial but crucial data. nih.govtandfonline.com

Metabolic Fate of this compound in Rice Plants

Property Finding Source
Persistence (Half-life) 7.4 days on the surface of rice leaves nih.gov
Primary Degradation Product Dichloromethyl phosphonic acid nih.govtandfonline.com

| Intermediate Product | Dichloromethyl-O-aryl phosphonate (in trace amounts) | nih.govtandfonline.com |

This data indicates that the compound is relatively non-persistent in this specific environment. nih.govtandfonline.com However, the broader, long-term impact on soil and aquatic ecosystems requires further investigation.

Future research must focus on developing effective remediation strategies. The field of bioremediation offers environmentally friendly solutions for organophosphate contamination. mdpi.com Key research directions include:

Enzymatic Degradation: Identifying and engineering enzymes, such as organophosphorus hydrolase (OPH) and phosphotriesterases (PTEs), that can efficiently hydrolyze this compound. mdpi.commbl.or.kr These enzymes are known to break down P-O, P-F, P-CN, and P-S bonds in other organophosphates. mdpi.com

Microbial Remediation: Utilizing microorganisms (bacteria, fungi) that can degrade or sequester the compound from contaminated soil and water. mdpi.com

Advanced Oxidation Processes: Investigating chemical decontamination methods, although these are often more corrosive and less environmentally benign than bioremediation. nih.gov

The development of cell-free enzyme systems is particularly promising, as it avoids the release of genetically modified organisms into the environment while still leveraging the high catalytic efficiency of these biological molecules for decontamination. nih.gov

Q & A

Q. What are the common synthetic routes for Dichloromethyl O,O-diphenyl phosphonate?

The compound is typically synthesized by activating a phosphonate monoester (e.g., dichloromethyl phosphonate) with reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The activated intermediate (phosphonochloridate) is then coupled with an aryl alcohol (e.g., phenol derivatives) in the presence of a base such as triethylamine. This method ensures high selectivity for O-aryl bond formation .

Q. How can researchers track the environmental degradation of this compound?

Isotopic labeling (e.g., ³²P) combined with chromatographic techniques (e.g., HPLC) is a robust method to monitor degradation pathways. For example, studies on rice plants revealed a half-life of 7.4 days for this compound on leaf surfaces, with dichloromethyl phosphonic acid as the primary degradation product. Trace intermediates like dichloromethyl-O-aryl phosphonate can be detected using radio-TLC or LC-MS .

Table 1 : Degradation kinetics on rice leaves (Bedi & Roy, 1979)

CompoundHalf-life (days)Main Degradation Product
This compound (I)7.4Dichloromethyl phosphonic acid
Dichloromethyl O,O-di-(p-nitrophenyl) phosphonate (II)6.7Dichloromethyl phosphonic acid

Q. What analytical techniques are critical for identifying degradation intermediates?

Radio-thin-layer chromatography (radio-TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for resolving transient intermediates like dichloromethyl-O-aryl phosphonate. ³¹P NMR spectroscopy can further confirm structural changes in the phosphonate backbone during degradation .

Advanced Research Questions

Q. How can discrepancies in reported degradation half-lives be methodologically addressed?

Variations in half-lives (e.g., 6.7–7.4 days in rice plants) may arise from differences in environmental conditions (light exposure, pH) or plant species. To resolve contradictions, standardized protocols should include:

  • Controlled environmental chambers for uniform light/temperature.
  • Isotopic labeling to track compound-specific degradation.
  • Replicate studies across multiple plant models .

Q. What strategies optimize the incorporation of this phosphonate into metal-organic frameworks (MOFs)?

Phosphonate MOFs require tailored phosphonic acid linkers and optimized crystallization conditions. Key steps include:

  • Designing linkers with aromatic rigidity (e.g., diphenyl groups) to enhance framework stability.
  • Using solvothermal synthesis with slow cooling to promote crystallinity.
  • Post-synthetic modifications (e.g., ligand exchange) to introduce functionality .

Q. How does the phosphonate’s structural rigidity influence phase transitions in polymeric materials?

ATR-FTIR studies reveal that ν(P=O) and ν(P–O–Caryl) vibrations remain stable up to 200°C, indicating strong coupling within the phosphonate moiety. This rigidity suppresses conformational changes in liquid crystal phases, making the compound suitable for high-temperature optoelectronic applications .

Q. What in vitro models assess the antiviral potential of phosphonate derivatives?

Ex vivo human tissue models (e.g., lymphoid or mucosal tissues) are used to evaluate antiviral efficacy. For example, phosphonate heterodimers (e.g., 3TC-AZT) are tested for HIV-1 inhibition via:

  • Dose-response assays to determine IC₅₀ values.
  • Cytotoxicity controls (e.g., MTT assays) to distinguish antiviral activity from cell death .

Methodological Considerations

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis during phosphonate activation .
  • Degradation Studies : Use radiolabeled analogs for precise tracking in complex matrices .
  • MOF Design : Balance linker hydrophobicity with metal-node compatibility to achieve porosity .

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